

A Technical Guide to the Pharmacological Benchmarking of 2-Morpholin-4-ylmethylbenzylamine

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Compound of Interest

Compound Name:	2-Morpholin-4-ylmethylbenzylamine
Cat. No.:	B1366131

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This guide provides a comprehensive framework for the pharmacological evaluation of **2-Morpholin-4-ylmethylbenzylamine**. As a molecule of interest for its potential psychoactive properties, a rigorous, multi-faceted benchmarking approach is essential. We will detail the scientific rationale behind experimental design, provide validated protocols for receptor profiling, and present a clear structure for data interpretation, empowering researchers to accurately characterize this novel compound.

Introduction: The Case for Benchmarking

2-Morpholin-4-ylmethylbenzylamine (CAS: 91271-82-8) is a synthetic compound featuring two key pharmacophoric motifs: a benzylamine core and a morpholine ring.^{[1][2]} The benzylamine structure is a foundational element in many psychoactive substances, including stimulants and hallucinogens, that interact with monoamine neurotransmitter systems. Concurrently, the morpholine heterocycle is recognized in medicinal chemistry as a "privileged" structure, often incorporated into drug candidates to enhance potency or modulate pharmacokinetic properties.^[3] Several approved drugs, such as the antidepressant viloxazine, contain a morpholine ring, highlighting its role in CNS-active agents.^[4]

The combination of these structural features suggests that **2-Morpholin-4-ylmethylbenzylamine** may act as a modulator of central nervous system targets, particularly serotonin (5-HT) and dopamine (D) receptors. These receptors are critical mediators of mood,

cognition, and behavior and are the primary targets for a vast number of therapeutic agents and novel psychoactive substances (NPS).[\[5\]](#)[\[6\]](#)

Therefore, the objective of this guide is to establish a robust scientific protocol to:

- Determine the binding affinity of **2-Morpholin-4-ylmethylbenzylamine** across a panel of key serotonin and dopamine receptor subtypes.
- Characterize the functional activity of the compound as an agonist or antagonist at receptors where significant binding is observed.
- Benchmark its potency and efficacy against well-established standard compounds to contextualize its pharmacological profile.

Strategic Selection of Targets and Standard Compounds

The causality behind our experimental design is rooted in a hypothesis-driven approach based on the compound's structure. The initial screening panel is designed to be broad enough to capture primary activity at the most relevant receptor families implicated in psychoactive effects, while remaining focused for efficiency.

Primary Screening Panel:

- Serotonin Receptors:
 - 5-HT1A: A Gi/o-coupled receptor involved in mood and anxiety.
 - 5-HT2A: A Gq-coupled receptor; a primary target for classic psychedelics and atypical antipsychotics.
 - 5-HT2C: A Gq-coupled receptor that modulates dopamine and norepinephrine release, affecting mood and appetite.
- Dopamine Receptors:
 - D1: A Gs-coupled receptor involved in motor control, reward, and cognition.

- D2: A Gi/o-coupled receptor; a primary target for typical and atypical antipsychotics.

The choice of standard compounds is critical for validating assay performance and providing a reliable benchmark for comparison.

Receptor Target	Standard Radioligand (Binding Assay)	Standard Agonist (Functional Assay)	Standard Antagonist (Functional Assay)
5-HT1A	[³ H]8-OH-DPAT	8-OH-DPAT	WAY-100635
5-HT2A	[³ H]Ketanserin	Serotonin (5-HT)	Ketanserin
5-HT2C	[³ H]Mesulergine	Serotonin (5-HT)	RS-102221
D1	[³ H]SCH23390	Dopamine	SCH23390
D2	[³ H]Spirerone	Dopamine	Haloperidol

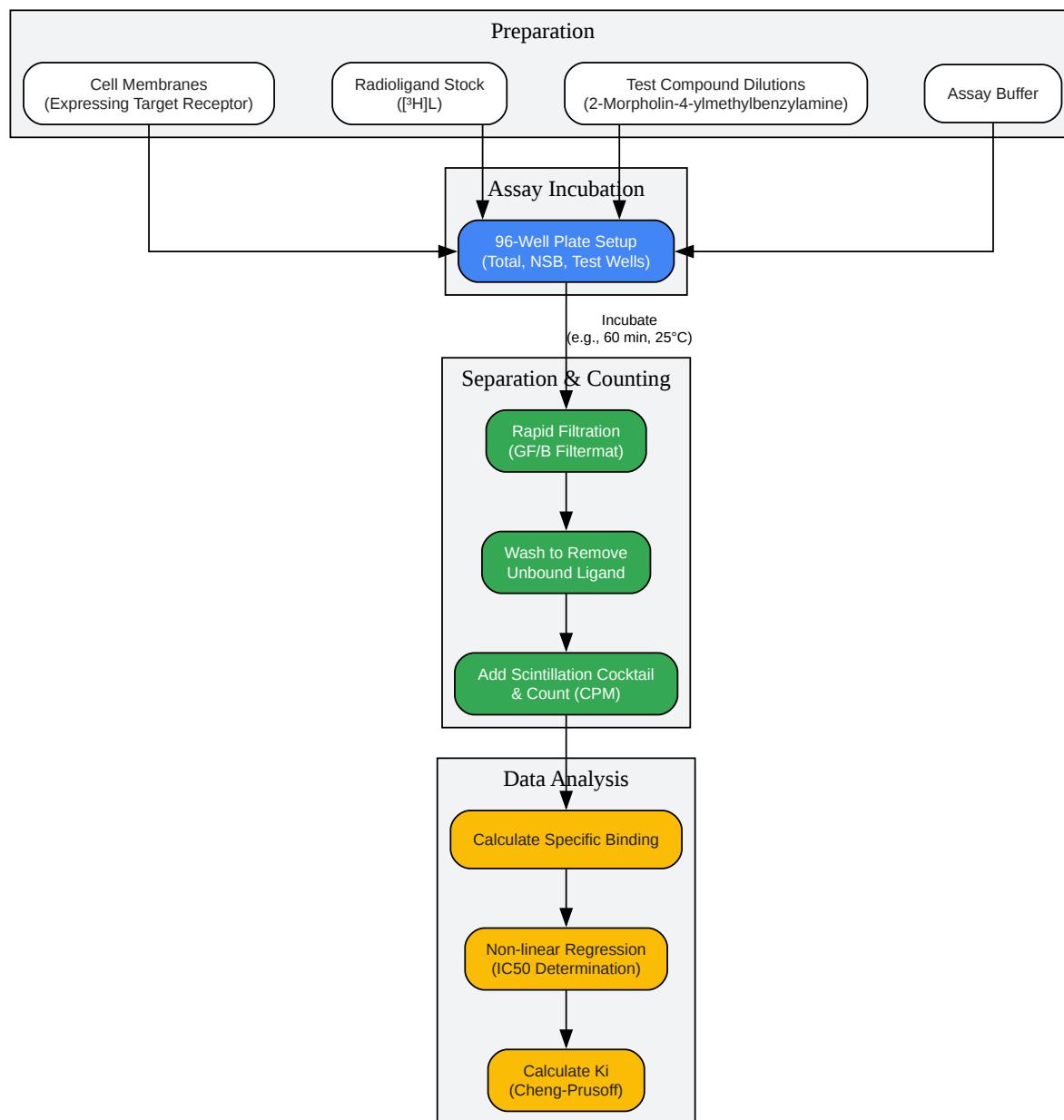
Experimental Methodologies: A Self-Validating System

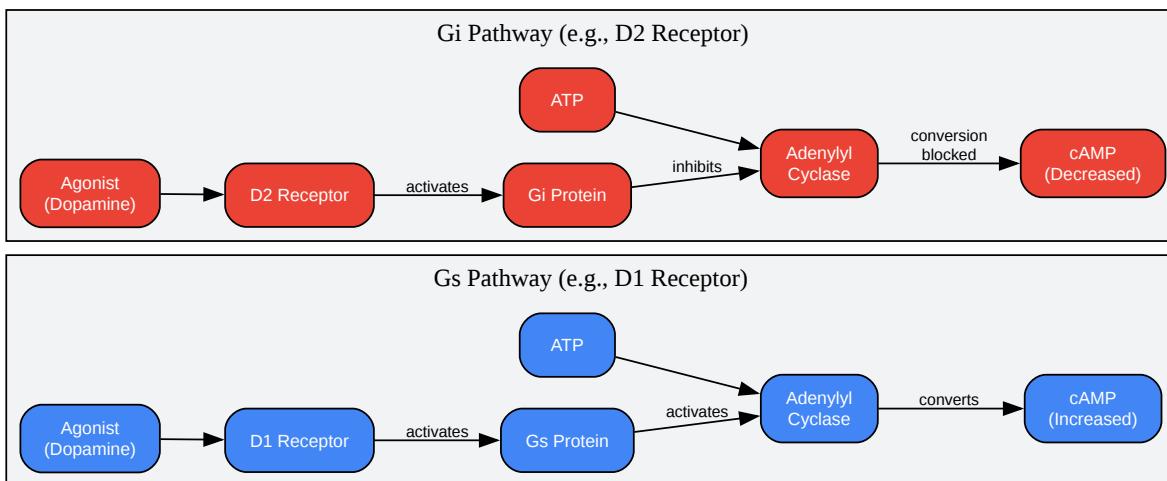
The trustworthiness of any pharmacological data rests upon the integrity of the experimental protocols. The following methodologies are described to be self-validating, incorporating positive and negative controls to ensure data reliability.

Part A: Receptor Binding Affinity Profiling

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from its receptor.

Experimental Workflow: Radioligand Binding Assay





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